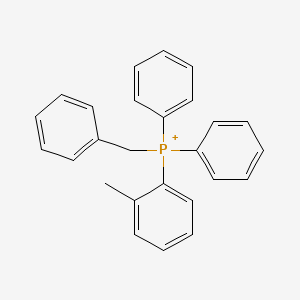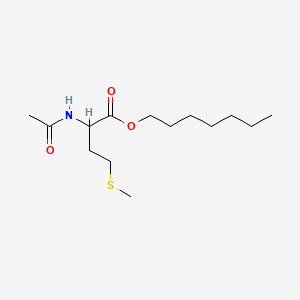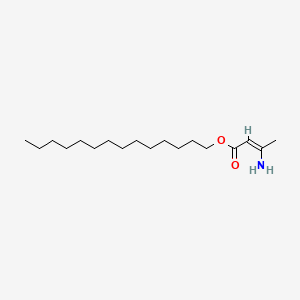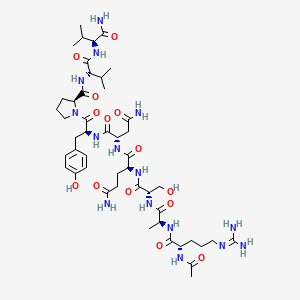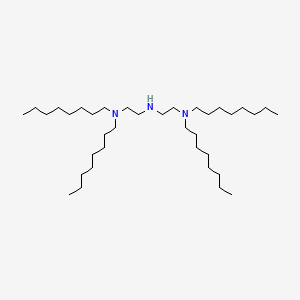![molecular formula C11H18O2Si B12665065 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester CAS No. 56151-01-0](/img/structure/B12665065.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, ester triméthylsilylique est un composé chimique présentant une structure bicyclique unique. Il est dérivé de l’acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, également connu sous le nom d’acide norbornènecarboxylique. Le groupe ester triméthylsilylique améliore la stabilité et la réactivité du composé, ce qui le rend précieux dans diverses applications chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, ester triméthylsilylique implique généralement l’estérification de l’acide bicyclo[2.2.1]hept-5-ène-2-carboxylique avec du chlorure de triméthylsilyle en présence d’une base comme la pyridine. La réaction est réalisée dans des conditions anhydres pour empêcher l’hydrolyse de l’ester.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la distillation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, ester triméthylsilylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en un alcool.
Substitution : Le groupe triméthylsilyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes ou les composés organométalliques facilitent les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
L’acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, ester triméthylsilylique présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique et comme précurseur pour des molécules plus complexes.
Biologie : Le composé est utilisé dans l’étude des mécanismes enzymatiques et comme sonde dans les essais biochimiques.
Médecine : Il sert d’intermédiaire dans la synthèse de produits pharmaceutiques et de composés bioactifs.
Industrie : Le composé est utilisé dans la production de polymères, de résines et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, ester triméthylsilylique implique sa réactivité avec diverses cibles moléculaires. Le groupe triméthylsilyle améliore la nucléophilie du composé, lui permettant de participer à un large éventail de réactions chimiques. La structure bicyclique offre rigidité et stabilité, ce qui en fait un intermédiaire efficace dans les voies de synthèse.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, ester éthylique
- Acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, ester méthylique
- Acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, 2-cyano-, ester éthylique
Unicité
L’acide bicyclo[2.2.1]hept-5-ène-2-carboxylique, ester triméthylsilylique est unique en raison de la présence du groupe triméthylsilyle, qui confère des propriétés chimiques distinctes telles qu’une stabilité et une réactivité accrues. Cela le rend plus polyvalent dans diverses réactions chimiques par rapport à ses analogues.
Propriétés
Numéro CAS |
56151-01-0 |
|---|---|
Formule moléculaire |
C11H18O2Si |
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
trimethylsilyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H18O2Si/c1-14(2,3)13-11(12)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
Clé InChI |
YDOFALGSXSUFFA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)C1CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
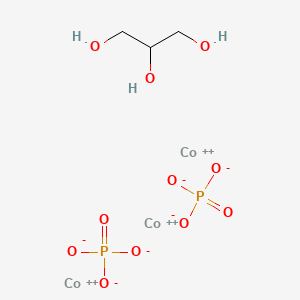
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)


